molecular formula C14H13NO3S2 B4964720 4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

Cat. No. B4964720
M. Wt: 307.4 g/mol
InChI Key: GGPAHHAKQMVTOH-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate, also known as ETTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTA is a thiazolidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important molecules, such as nucleic acids and proteins. This compound has been found to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, which are essential for bacterial growth.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including antimicrobial and anti-inflammatory properties. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has several advantages for use in lab experiments, including its ease of synthesis and relatively low cost. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate, including the development of new drugs based on its antimicrobial and anti-inflammatory properties. This compound could also be used as a building block for the synthesis of new materials with unique properties. Further studies on the mechanism of action of this compound could also provide insights into its potential applications in various fields.

Synthesis Methods

4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate can be synthesized through various methods, including the reaction of 4-(bromomethyl)phenyl acetate with thiazolidine-2-thione in the presence of a base, such as potassium carbonate. The resulting product is this compound, which can be purified through recrystallization.

Scientific Research Applications

4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been found to exhibit antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been found to exhibit catalytic activity in various reactions, including the oxidation of alcohols.

properties

IUPAC Name

[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-3-15-13(17)12(20-14(15)19)8-10-4-6-11(7-5-10)18-9(2)16/h4-8H,3H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPAHHAKQMVTOH-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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